4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of sulfonyl triazoles. This compound is characterized by the presence of a brominated dimethylphenyl group attached to a sulfonyl moiety, which is further connected to a triazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole typically involves the following steps:
Bromination: The starting material, 2,4-dimethylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or acetonitrile.
Sulfonylation: The brominated product is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Triazole Formation: The sulfonylated intermediate is reacted with hydrazine hydrate and a suitable catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form sulfides.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkylamines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.
Major Products
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Scientific Research Applications
4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]morpholine
- 4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]piperazine
Uniqueness
4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties compared to other sulfonyl compounds. The triazole ring enhances the compound’s stability and reactivity, making it a valuable scaffold for various applications.
Properties
Molecular Formula |
C10H10BrN3O2S |
---|---|
Molecular Weight |
316.18 g/mol |
IUPAC Name |
4-(5-bromo-2,4-dimethylphenyl)sulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C10H10BrN3O2S/c1-7-3-8(2)10(4-9(7)11)17(15,16)14-5-12-13-6-14/h3-6H,1-2H3 |
InChI Key |
VIOOJEFUIWFVGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2C=NN=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.